Superior Human 20S Proteasome Chymotrypsin-Like (CT-L) Inhibition Potency Compared to Methyl Analogs
In a focused SAR study of 1,2,4-oxadiazole-based non-covalent proteasome inhibitors, the isopropyl-substituted analog (exemplified by compound 4h, which contains a 3-isopropyl-1,2,4-oxadiazol-5-amine core) demonstrated superior inhibitory potency against the β5 (chymotrypsin-like, CT-L) subunit of the human 20S proteasome. This compound showed a significantly lower IC50 value compared to its closely related methyl-substituted counterpart, establishing the isopropyl group as a critical determinant for enhanced target engagement [1].
| Evidence Dimension | Inhibitory potency against human 20S proteasome β5 (CT-L) activity |
|---|---|
| Target Compound Data | IC50 = 0.37 μM (for compound 4h, which incorporates the 3-isopropyl-1,2,4-oxadiazol-5-amine core) [1] |
| Comparator Or Baseline | Methyl analog (compound 4g): IC50 = 3.5 μM [1] |
| Quantified Difference | Approximately 9.5-fold more potent |
| Conditions | In vitro enzymatic assay using purified human 20S proteasome and fluorogenic peptide substrate (Suc-LLVY-AMC) |
Why This Matters
The ~9.5-fold increase in potency confirms the 3-isopropyl substitution is a crucial pharmacophoric feature for this target, making this specific compound a superior choice for hit-to-lead optimization in proteasome inhibitor programs compared to its methyl analog.
- [1] Temperini, C., et al. (2011). 1,2,4-Oxadiazoles Identified by Virtual Screening and their Non-Covalent Inhibition of the Human 20S Proteasome. Current Medicinal Chemistry, 18(17), 2570-2581. View Source
